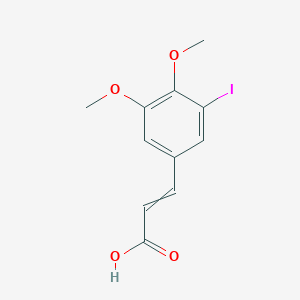

3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid

Description

3-(3-Iodo-4,5-dimethoxyphenyl)acrylic acid is a cinnamic acid derivative characterized by an iodine atom at the 3-position and methoxy groups at the 4- and 5-positions of the phenyl ring. This compound is primarily utilized in synthetic chemistry as a precursor for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to generate diverse benzisoxazole libraries . Its structural uniqueness lies in the combination of iodine (a heavy halogen) and electron-donating methoxy groups, which influence its electronic properties, steric bulk, and reactivity.

Properties

IUPAC Name |

3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZAOAHXKZTTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=CC(=O)O)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380783 | |

| Record name | 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156488-57-2 | |

| Record name | 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodo-4,5-dimethoxybenzaldehyde.

Condensation Reaction: The aldehyde undergoes a condensation reaction with malonic acid or its derivatives in the presence of a base such as sodium ethoxide or potassium carbonate.

Decarboxylation: The intermediate product is then subjected to decarboxylation to yield the desired 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine substituent at the 3-position enables participation in palladium-catalyzed cross-coupling reactions, leveraging its role as a directing and leaving group.

Example: Sonogashira Coupling

-

Conditions : PdCl₂(PPh₃)₂ (2.5 mol%), CuI (5 mol%), dimethoxyethane (DME), and K₂CO₃ (2 M) under reflux .

-

Mechanism : Oxidative addition of the C–I bond to Pd(0), transmetallation with terminal alkynes, and reductive elimination to form C–C bonds.

-

Product : Substituted alkynyl derivatives (e.g., 3-(3-alkynyl-4,5-dimethoxyphenyl)acrylic acid).

Stille Coupling

-

Conditions : Pd(OAc)₂, tributyltin reagents, and THF at 60°C .

-

Application : Introduces aryl or alkenyl groups at the iodine site.

Decarboxylation

The acrylic acid moiety undergoes decarboxylation under thermal or catalytic conditions:

Thermal Decarboxylation

-

Conditions : Reflux in alcoholic solvents (e.g., ethanol, isopropanol) or water .

-

Mechanism : Elimination of CO₂ to form 3-(3-iodo-4,5-dimethoxyphenyl)propene.

-

Catalytic Enhancement : Palladium catalysts (e.g., Pd(OAc)₂) reduce reaction temperatures to 50–60°C .

| Catalyst | Solvent | Temperature | Conversion | Reference |

|---|---|---|---|---|

| None | Ethanol | Reflux | 60% | |

| Pd(OAc)₂ (5 mol%) | THF | 60°C | 92% |

Cyclization to 2-Pyrones

The α,β-unsaturated acid participates in gold- or palladium-catalyzed cyclization to form 2-pyrones :

Gold-Catalyzed Cyclization

-

Conditions : AuCl₃ (3 mol%), CH₂Cl₂, room temperature.

-

Mechanism : Activation of the alkyne (if present) or acid group, followed by 6-endo-dig cyclization.

Palladium-Mediated Cyclization

Reduction of the α,β-Unsaturated Bond

The double bond is selectively reduced to form saturated carboxylic acids:

Catalytic Hydrogenation

-

Conditions : H₂ (1 atm), Pd/C (10 wt%), methanol, 25°C.

-

Product : 3-(3-iodo-4,5-dimethoxyphenyl)propionic acid.

-

Side Note : Iodine remains intact under mild H₂ conditions .

Chemoselective Reduction

-

Outcome : Selective reduction without affecting methoxy or iodine groups.

Nucleophilic Aromatic Substitution

The electron-rich aromatic ring (due to methoxy groups) facilitates iodine displacement:

Methoxylation

Amination

-

Application : Synthesizes aryl amine derivatives for pharmaceutical intermediates.

Functionalization of the Carboxylic Acid Group

The –COOH group undergoes esterification or amidation:

Esterification

-

Conditions : SOCl₂ in methanol or ethanol under reflux.

-

Product : Methyl/ethyl esters (e.g., methyl 3-(3-iodo-4,5-dimethoxyphenyl)acrylate) .

Amidation

-

Application : Forms bioactive conjugates (e.g., hydroxamic acids for metalloenzyme inhibition).

Photochemical Reactions

The iodine atom enables UV-mediated radical reactions:

C–I Bond Homolysis

Scientific Research Applications

Medicinal Chemistry

3-(3-Iodo-4,5-dimethoxyphenyl)acrylic acid has been investigated for its potential therapeutic applications:

- Anticancer Activity : Studies have suggested that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of iodine and methoxy groups may enhance biological activity through mechanisms such as increased lipophilicity and improved interaction with biological targets .

- Antioxidant Properties : The compound may possess antioxidant capabilities, which are crucial for preventing oxidative stress-related diseases. Research indicates that derivatives of acrylic acids can scavenge free radicals effectively .

Agricultural Applications

The compound has shown promise in agricultural research:

- Plant Growth Regulators : Preliminary studies indicate that derivatives of acrylic acids can act as growth regulators, enhancing plant yield and resistance to stress factors. The application of 3-(3-Iodo-4,5-dimethoxyphenyl)acrylic acid could potentially improve crop productivity by modulating hormonal pathways in plants .

Materials Science

In the field of materials science, this compound can be utilized:

- Polymer Synthesis : The unique structure of 3-(3-Iodo-4,5-dimethoxyphenyl)acrylic acid allows it to participate in polymerization reactions to create novel materials with specific properties. These polymers can be tailored for applications in coatings, adhesives, and composites .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved the modulation of signaling pathways associated with cell survival and death .

Case Study 2: Plant Growth Enhancement

Research conducted on various crops showed that applying acrylic acid derivatives significantly increased yield under controlled conditions. The study highlighted the role of these compounds in enhancing nutrient uptake and stress tolerance .

Mechanism of Action

The mechanism of action of 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid would depend on its specific application. For example, if it exhibits anticancer activity, it might interact with cellular targets such as DNA or specific enzymes involved in cell proliferation. The methoxy groups and iodine atom could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen vs. Hydroxy/Methoxy Groups

3-(3-Bromo-4,5-dimethoxyphenyl)acrylic Acid

- Structure : Bromine replaces iodine at the 3-position.

- Reactivity : Bromine’s lower atomic weight and smaller size enhance reactivity in nucleophilic substitutions compared to iodine. For instance, brominated derivatives are more reactive in Pd-catalyzed couplings, as evidenced by the isolation of 3-(3-bromo-4,5-dimethoxyphenyl)acrylic acid from algal extracts .

(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylic Acid (Sinapic Acid)

- Structure : Hydroxy group at the 4-position instead of iodine.

- Properties : The hydroxy group enables hydrogen bonding, increasing solubility in polar solvents and antioxidant capacity. Sinapic acid is widely studied for its hypolipidemic and radical-scavenging activities .

- Synthetic Utility : The hydroxy group facilitates derivatization (e.g., acetylation in ), unlike the iodo analogue, which is more suited for cross-couplings .

3-(3,5-Dimethoxyphenyl)propionic Acid

Reactivity in Cross-Coupling Reactions

Physical and Electronic Properties

- Stability : Iodo compounds may exhibit photodegradation, whereas methoxy/hydroxy analogues are more stable under standard conditions.

Biological Activity

3-(3-Iodo-4,5-dimethoxyphenyl)acrylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

- IUPAC Name : 3-(3-Iodo-4,5-dimethoxyphenyl)acrylic acid

- Molecular Formula : C12H13I O4

- Molecular Weight : 308.13 g/mol

- CAS Number : Not specified in the results but can be found in chemical databases.

Biological Activities

1. Anticancer Activity

Research indicates that 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by interacting with cellular pathways involved in cell survival and proliferation. Specifically, studies suggest that the compound may inhibit topoisomerase II, an enzyme critical for DNA replication, thereby preventing cancer cell division.

2. Antimicrobial Properties

The compound demonstrates significant antimicrobial activity against a range of pathogens. It disrupts bacterial cell wall synthesis and inhibits essential enzymes necessary for bacterial growth. This mechanism makes it a candidate for further development as an antibacterial agent .

3. Antifungal and Antileishmanial Activities

In addition to its antibacterial effects, 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid has shown antifungal and antileishmanial activities. It targets specific enzymes in fungi and the Leishmania parasite, leading to cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in microbial metabolism and DNA replication.

- Apoptosis Induction : It triggers apoptosis pathways in cancer cells, leading to programmed cell death.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate cell membranes effectively, enhancing its bioavailability and activity against various pathogens.

Case Study 1: Anticancer Efficacy

A study conducted on human cancer cell lines demonstrated that treatment with 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values indicated potent cytotoxicity at low concentrations, suggesting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Testing

In vitro tests showed that the compound exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, confirming its efficacy as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-(3-Iodo-4,5-dimethoxyphenyl)acrylic acid | Anticancer, Antimicrobial | Enzyme inhibition, Apoptosis induction |

| 2-Thiazolecarbothioamide | Antimicrobial, Anticancer | Disrupts bacterial cell wall synthesis |

| 4-Phenyl-1,3-thiazole | Antifungal | Targets fungal enzymes |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid, and how can reaction yields be optimized?

- Methodological Answer : Pd/Cu-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) are effective for diversifying the core structure. Optimization involves adjusting catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), reaction temperature (80–120°C), and solvent systems (e.g., DMF/H₂O mixtures). Pre-functionalization of the iodo-substituted aromatic ring enhances reactivity .

- Key Considerations : Monitor reaction progress via TLC or HPLC to minimize side-product formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typical.

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Methodological Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., iodophenyl protons at δ 7.2–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 362.98).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if crystallizable .

Q. What safety protocols are recommended for handling this compound, given limited toxicological data?

- Methodological Answer : Assume potential irritancy due to structural analogs (e.g., cinnamic acid derivatives). Use PPE (gloves, goggles) and work in a fume hood. While no carcinogenicity is reported for components ≥0.1% (IARC/OSHA), avoid prolonged skin contact and inhalation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- Methodological Answer : Perform molecular docking (e.g., Glide, AutoDock) against targets like DNA polymerase III β-subunit or feruloyl esterases. Use QikProp for ADME screening to filter compounds with poor bioavailability. Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .

- Case Study : (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid (a structural analog) showed docking scores of −72.34 against feruloyl esterase, correlating with anti-infective activity .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies, accounting for assay conditions (e.g., cell lines, pH).

- SAR Studies : Systematically modify substituents (e.g., methoxy → hydroxy groups) to isolate activity contributors.

- Orthogonal Assays : Validate antioxidant activity via both DPPH radical scavenging and FRAP assays to reduce false positives .

Q. How can this compound serve as a precursor for bioactive molecules in drug discovery?

- Methodological Answer : Functionalize the acrylic acid moiety via:

- Esterification : To improve membrane permeability (e.g., methyl ester derivatives).

- Amidation : For targeted delivery (e.g., coupling with alkyl hydrazines via Hartwig-Buchwald reactions).

Q. What natural sources or biosynthesis pathways are relevant to this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.